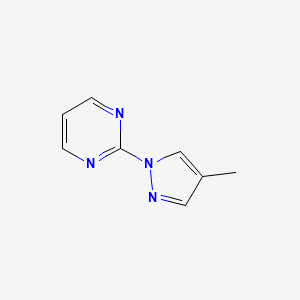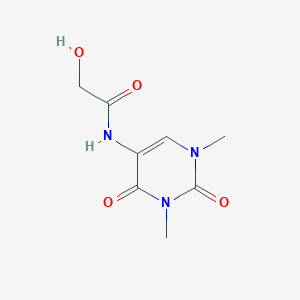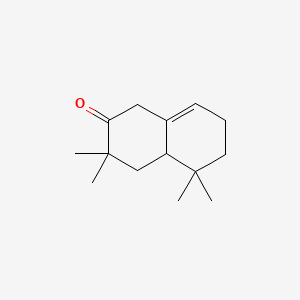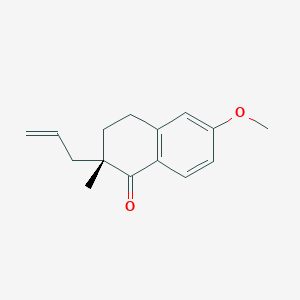
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) is a complex organic compound with a unique structure that includes a naphthalenone core, a methoxy group, a methyl group, and a propenyl side chain
Méthodes De Préparation
The synthesis of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves several steps. One common method starts with the preparation of 1-methyl-2-oxo-cyclohexanecarboxylic acid 2-propenyl ester. This involves the reaction of pimelic acid with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst . The resulting product is then subjected to further reactions, including the use of sodium hydride and tetrahydrofuran, to yield the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy and propenyl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as p-toluenesulfonic acid, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1(2H)-Naphthalenone,3,4-dihydro-6-methoxy-2-methyl-2-(2-propenyl)-,(2S)-(9CI) can be compared with other similar compounds such as:
Propenylbenzene derivatives: These include compounds like anethole and isoeugenol, which have similar propenyl side chains but differ in their core structures.
Quinolone derivatives: Compounds like 4-hydroxy-2-quinolones share some structural similarities and are known for their biological activities.
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
(2S)-6-methoxy-2-methyl-2-prop-2-enyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H18O2/c1-4-8-15(2)9-7-11-10-12(17-3)5-6-13(11)14(15)16/h4-6,10H,1,7-9H2,2-3H3/t15-/m1/s1 |
Clé InChI |
GCJXCFVAIVQVDN-OAHLLOKOSA-N |
SMILES isomérique |
C[C@]1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
SMILES canonique |
CC1(CCC2=C(C1=O)C=CC(=C2)OC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



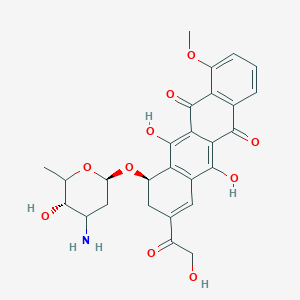
![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
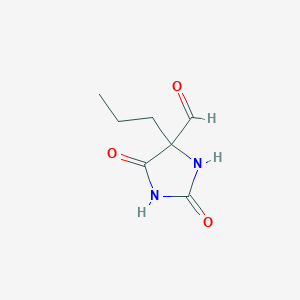
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)





